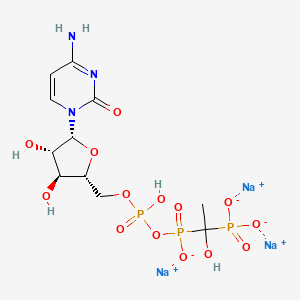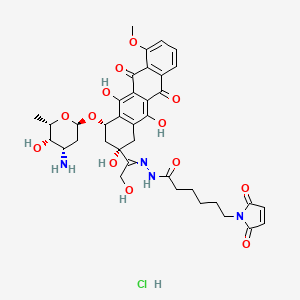
Tpgs-750-M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TPGS-750-M is a second-generation amphiphile designed for use in organometallic chemistry, particularly in water at room temperature. This compound is composed of a lipophilic α-tocopherol moiety and a hydrophilic methoxypolyethylene glycol-750 chain, joined by a succinic acid linker . Upon dissolution in water, this compound spontaneously forms micelles, providing a lipophilic medium where various chemical reactions can take place .
Preparation Methods
TPGS-750-M is synthesized by combining α-tocopherol, methoxypolyethylene glycol-750, and succinic acid. The reaction involves esterification, where the hydroxyl group of α-tocopherol reacts with the carboxyl group of succinic acid, forming an ester bond. The methoxypolyethylene glycol-750 chain is then attached to the succinic acid linker . This synthesis can be carried out under mild conditions, typically at room temperature, and does not require any harsh reagents or conditions .
Chemical Reactions Analysis
TPGS-750-M is primarily used in transition metal-catalyzed cross-coupling reactions in water. Some of the key reactions it undergoes include:
Olefin Metathesis: Using the second-generation Grubbs catalyst, various lipophilic substrates undergo ring-closing or cross-metathesis in water at room temperature.
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Heck coupling can be performed under mild conditions in water with this compound.
Zinc-Mediated Negishi-Like Couplings: Aryl and alkyl halides can be coupled in aqueous this compound, where organozinc halides are formed in situ and react with aryl halides under palladium catalysis.
Scientific Research Applications
Mechanism of Action
The mechanism by which TPGS-750-M exerts its effects is primarily through the formation of micelles in water. These micelles provide a lipophilic environment that facilitates various chemical reactions. In the presence of transition metal catalysts, this compound enhances the solubility and reactivity of substrates, leading to higher reaction yields and efficiency . The balance of lipophilic and hydrophilic components in this compound is tailored to promote a broad array of chemistry in water .
Comparison with Similar Compounds
TPGS-750-M is compared with other amphiphiles such as polyoxyethanyl-α-tocopheryl succinate (PTS). While both compounds are used in similar applications, this compound has been shown to be more efficient in promoting reactions in water, often resulting in higher yields and shorter reaction times . Other similar compounds include:
- Polyoxyethanyl-α-tocopheryl succinate (PTS)
- Methoxypolyethylene glycol succinate derivatives
This compound stands out due to its tailored balance of lipophilic and hydrophilic components, making it a more practical and efficient surfactant for a wide range of chemical reactions .
Properties
CAS No. |
1309573-60-1 |
|---|---|
Molecular Formula |
C36H60O6 |
Molecular Weight |
588.9 g/mol |
IUPAC Name |
1-O-(2-methoxyethyl) 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate |
InChI |
InChI=1S/C36H60O6/c1-25(2)13-10-14-26(3)15-11-16-27(4)17-12-21-36(8)22-20-31-30(7)34(28(5)29(6)35(31)42-36)41-33(38)19-18-32(37)40-24-23-39-9/h25-27H,10-24H2,1-9H3 |
InChI Key |
ZMZHTFWPAUPDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOC)C |
Related CAS |
1309573-60-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-[2-amino-3-(1H-indol-3-yl)propoxy]pyridin-3-yl]-3-(furan-2-ylmethylidene)-1H-indol-2-one](/img/structure/B10815276.png)
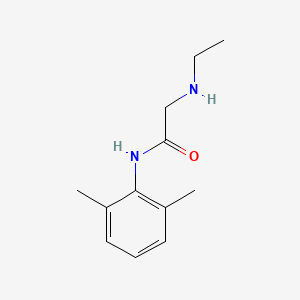
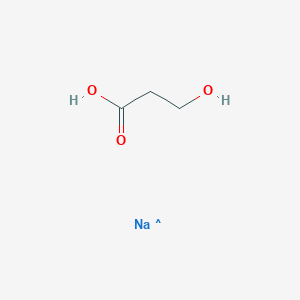
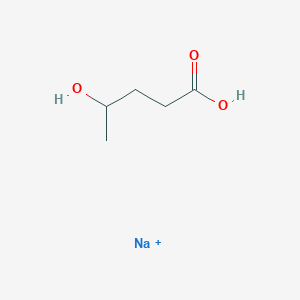

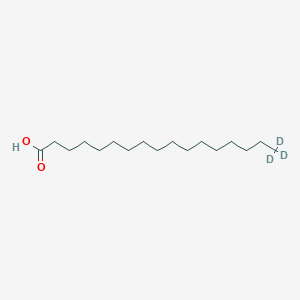
![(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10815328.png)
![(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B10815332.png)

![5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid](/img/structure/B10815345.png)
![6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B10815349.png)
![3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B10815350.png)
